molecular formula C16H25O2P B14186550 [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane CAS No. 923035-25-0

[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane

Cat. No.: B14186550
CAS No.: 923035-25-0
M. Wt: 280.34 g/mol
InChI Key: LYTVBALBMJNMJL-UHFFFAOYSA-N
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Description

[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane: is a chemical compound with the molecular formula C15H25O2P It is characterized by the presence of a dioxane ring attached to a phenyl group, which is further bonded to a di(propan-2-yl)phosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 4-(1,3-dioxan-2-yl)phenyl bromide with di(propan-2-yl)phosphane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane can undergo oxidation reactions, typically forming phosphine oxides.

    Substitution: This compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: The major product is often the corresponding phosphine oxide.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry: In chemistry, [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.

Biology and Medicine:

Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other specialized chemicals.

Mechanism of Action

The mechanism of action of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane is primarily related to its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex formed .

Comparison with Similar Compounds

    [4-(1,3-Dioxan-2-yl)phenyl]diphenylphosphane: This compound has a similar structure but with diphenyl groups instead of di(propan-2-yl) groups.

    [4-(1,3-Dioxan-2-yl)phenyl]phosphane: A simpler analog with only a phosphane group attached to the phenyl ring.

Uniqueness: The uniqueness of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane lies in its specific combination of the dioxane ring and the di(propan-2-yl)phosphane moiety, which imparts distinct steric and electronic properties. These properties can influence its reactivity and the stability of the complexes it forms with metal ions .

Properties

CAS No.

923035-25-0

Molecular Formula

C16H25O2P

Molecular Weight

280.34 g/mol

IUPAC Name

[4-(1,3-dioxan-2-yl)phenyl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C16H25O2P/c1-12(2)19(13(3)4)15-8-6-14(7-9-15)16-17-10-5-11-18-16/h6-9,12-13,16H,5,10-11H2,1-4H3

InChI Key

LYTVBALBMJNMJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=C(C=C1)C2OCCCO2)C(C)C

Origin of Product

United States

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